molecular formula C17H17NO3S B2994122 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one CAS No. 108289-88-9

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one

Cat. No.: B2994122
CAS No.: 108289-88-9
M. Wt: 315.39
InChI Key: MINJRDUWAAWSMT-SSZFMOIBSA-N
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Description

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one is an organic compound that belongs to the class of enaminones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction is carried out under acidic conditions to produce the desired enaminone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted enaminones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against MAO-B, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-18(2)13-16(17(19)14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINJRDUWAAWSMT-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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